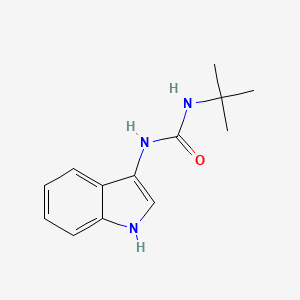

1-(tert-butyl)-3-(1H-indol-3-yl)urea

Descripción

Propiedades

IUPAC Name |

1-tert-butyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-13(2,3)16-12(17)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLZUWANDLUJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(tert-butyl)-3-(1H-indol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 3-aminoindole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .

Análisis De Reacciones Químicas

1-(tert-butyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(tert-butylamino)indole.

Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

Building Block for Complex Molecules

1-(tert-butyl)-3-(1H-indol-3-yl)urea serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, such as coupling reactions or modifications involving the indole ring. Its stability and reactivity make it a valuable intermediate in the development of novel compounds with specific properties.

Biological Applications

Antimicrobial Properties

Research indicates that compounds related to 1-(tert-butyl)-3-(1H-indol-3-yl)urea exhibit significant antimicrobial activity. For instance, derivatives have shown over 55% biofilm inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating bacterial infections, particularly in environments where antibiotic resistance is a concern .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. In one notable study, it demonstrated cytotoxic effects against A431 human epidermoid carcinoma cells, exhibiting an IC50 value comparable to standard chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

In a recent investigation, researchers assessed the efficacy of 1-(tert-butyl)-3-(1H-indol-3-yl)urea against several cancer cell lines. The results indicated strong potential for further development in cancer therapy due to its ability to inhibit cell proliferation effectively .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it significantly inhibited bacterial growth, outperforming traditional antibiotics in certain assays .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(tert-butyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

Spectroscopic and Physicochemical Comparisons

- ¹H-NMR: tert-Butyl: A singlet at δ ~1.34 ppm is consistent across analogs (e.g., and ). Indole Protons: Resonances at δ 7–8 ppm are universal, but substitution patterns (e.g., 5-methoxy or methyl groups in ) cause minor shifts.

- IR Spectroscopy : Urea carbonyl stretches appear at ~1680–1700 cm⁻¹, while indole N-H stretches occur at ~3200–3300 cm⁻¹.

Key Insights :

- Urea derivatives with indole moieties often target enzymes (e.g., kinases, proteases) due to their H-bond donor/acceptor capacity.

- The tert-butyl group may enhance metabolic stability compared to less bulky substituents.

Actividad Biológica

1-(tert-butyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a urea group, which is known to facilitate interactions with various biological targets. The indole ring can engage in π-π stacking with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acids, enhancing its potential as a drug candidate.

The biological activity of 1-(tert-butyl)-3-(1H-indol-3-yl)urea is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The urea group can inhibit enzymes by blocking active sites or altering their conformation.

- Receptor Modulation : The indole structure allows for binding to various receptors, potentially modulating signaling pathways involved in cellular processes.

Anticancer Activity

Research has indicated that 1-(tert-butyl)-3-(1H-indol-3-yl)urea exhibits cytotoxic effects against several cancer cell lines. A study assessed its efficacy against Hep-2 and P815 cancer cells, reporting an IC50 value of approximately 17.82 mg/mL for Hep-2 cells .

| Cell Line | IC50 (mg/mL) |

|---|---|

| Hep-2 | 17.82 |

| P815 | 3.25 |

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor. Specific studies have focused on its ability to inhibit protein kinases and other critical enzymes involved in cancer progression:

| Enzyme Target | IC50 (nM) |

|---|---|

| p38 MAPK | 53 |

| GSK-3β | 140 |

These values indicate that the compound can effectively inhibit these enzymes at low concentrations, suggesting a strong potential for therapeutic applications in cancer treatment .

Study on Antiepileptic Properties

In a comparative study involving various derivatives, 1-(tert-butyl)-3-(1H-indol-3-yl)urea was evaluated for its anticonvulsant activity using pentylenetetrazol-induced seizure models. Results indicated that this compound provided notable protection against seizures, highlighting its potential as an antiepileptic agent .

Toxicity and Safety Profiles

Safety assessments have been conducted to evaluate the toxicity of 1-(tert-butyl)-3-(1H-indol-3-yl)urea. In vitro studies showed moderate cytotoxicity towards normal cell lines, suggesting a need for further investigation into its safety profile before clinical application .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(tert-butyl)-3-(1H-indol-3-yl)urea to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling tert-butyl isocyanate with 3-aminoindole derivatives under anhydrous conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity .

- Catalysis : Triethylamine or DIPEA can improve urea bond formation efficiency .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify indole NH ( 10.5–11.5 ppm) and tert-butyl ( 1.3–1.5 ppm) signals .

- X-ray crystallography : Resolve 3D conformation to confirm urea linkage geometry and steric effects from the tert-butyl group .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion at m/z 258.1712) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential .

- Cellular uptake : Confocal microscopy with fluorescently tagged analogs to study intracellular localization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the urea moiety .

- Molecular docking : Screen against protein targets (e.g., EGFR or TNF-α) to identify binding modes and optimize substituents .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) to identify outliers or assay-specific variability .

- Dose-response refinement : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to clarify potency thresholds .

- Cell line validation : Ensure consistent use of authenticated cell lines (e.g., ATCC) to minimize genetic drift effects .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/Cremophor EL (1:1) to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the indole NH to improve plasma stability .

- Formulation screening : Test nanoemulsions or liposomes for sustained release in rodent models .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodological Answer :

- Analog synthesis : Replace tert-butyl with cyclohexyl or adamantyl groups to evaluate steric effects on bioactivity .

- Bioisosteric substitution : Swap urea with thiourea or carbamate to assess hydrogen-bonding contributions .

- Pharmacophore mapping : Overlay active/inactive analogs to define essential spatial features (e.g., indole ring positioning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.